3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone
Description
3-(4-Chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone is a pyridinone derivative featuring:
- Position 1: A 2-thienylmethyl group (a sulfur-containing heterocyclic substituent).
- Position 4: A hydroxyl group (enabling hydrogen bonding and acidity).
This compound’s structural framework is common in medicinal chemistry, where pyridinones are explored for antimicrobial, antiviral, and enzyme inhibitory activities. The 4-chlorobenzyl and thienylmethyl groups may enhance target binding via hydrophobic interactions, while the hydroxyl group contributes to solubility and reactivity .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h1-9,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHCCJFYSABIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324092 | |
| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818958 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303994-53-8 | |
| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(thiophen-2-ylmethyl)pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-chlorobenzyl)-4-hydroxy-1-(2-thienylmethyl)-2(1H)-pyridinone is a complex organic compound belonging to the class of pyridin-2(1H)-ones. Its unique structural features, including a pyridinone core, hydroxyl group, and thienylmethyl substituent, suggest potential biological activity. This article explores its biological activity, particularly as an inhibitor of catechol-O-methyltransferase (COMT), along with relevant research findings and case studies.
- Molecular Formula : C18H15ClN2O2
- Molecular Weight : 326.78 g/mol
- CAS Number : 303994-53-8
Biological Activity
This compound has been identified primarily as a COMT inhibitor . COMT is an enzyme involved in the metabolism of catecholamines, which are crucial for various physiological functions.
The inhibition of COMT can lead to increased levels of catecholamines, which may have therapeutic implications for conditions such as Parkinson's disease and mood disorders. In vitro studies indicate that compounds with similar structures exhibit IC50 values ranging from 4.55 to 19.8 μM, demonstrating their potential efficacy as COMT inhibitors.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in this compound enhances its biological activity:
- Chlorobenzyl Group : Enhances lipophilicity and binding affinity.
- Hydroxyl Group : Contributes to reactivity and potential interactions with biological targets.
- Thienylmethyl Substituent : May influence selectivity and potency.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorobenzyl & thienylmethyl substituents | Strong COMT inhibitor |
| 3-Hydroxypyridin-4-one | Hydroxypyridine core | Moderate COMT inhibition |
| 4-Hydroxyquinolinone | Hydroxypyridine core | Variable activity |
Research Findings
Recent studies have indicated that this compound exhibits significant binding affinity to COMT. Molecular docking simulations suggest that the compound fits well within the active site of the enzyme, indicating strong binding interactions attributed to both hydrophobic and hydrogen bonding forces.
Case Studies
In a study examining the effects of various pyridinone derivatives on COMT activity, it was found that modifications to the chlorobenzyl and thienylmethyl groups significantly impacted inhibitory potency. The study concluded that further exploration of structural modifications could yield compounds with enhanced therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural variations in analogs occur at Position 1 (alkyl/heterocyclic substituents) and Position 3 (halogenated benzyl groups). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Alkyl vs. Aromatic Substituents : Propyl (CAS 477846-40-5) and diethoxypropyl (CAS 477856-26-1) groups at Position 1 may improve metabolic stability but reduce target specificity compared to aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
